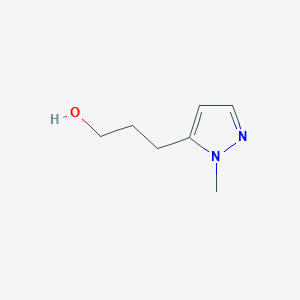
3-(1-Methyl-1h-pyrazol-5-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methyl-1H-pyrazol-5-yl)propan-1-ol is an organic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a propanol chain at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated at the 1-position using methyl iodide in the presence of a base such as potassium carbonate.
Addition of the Propanol Chain: The final step involves the addition of a propanol chain at the 3-position, which can be achieved through a nucleophilic substitution reaction using an appropriate alkyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-ol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products
Oxidation: 3-(1-Methyl-1H-pyrazol-5-yl)propanoic acid.
Reduction: 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-amine.
Substitution: 3-(1-Methyl-1H-pyrazol-5-yl)propyl chloride.
Scientific Research Applications
Chemistry
In chemistry, 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-ol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound has potential applications in biological research due to its structural similarity to biologically active pyrazole derivatives. It can be used to study enzyme interactions and metabolic pathways involving pyrazole-containing compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives may exhibit anti-inflammatory, analgesic, or anticancer properties, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its reactivity and functional versatility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing molecular recognition and binding.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-ol
- 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol
Uniqueness
3-(1-Methyl-1H-pyrazol-5-yl)propan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-(2-methylpyrazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H12N2O/c1-9-7(3-2-6-10)4-5-8-9/h4-5,10H,2-3,6H2,1H3 |
InChI Key |
QCJKGEQAOIQBSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




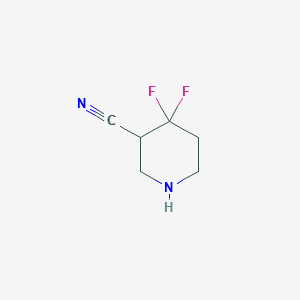
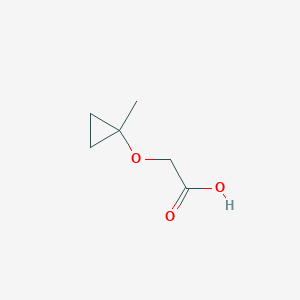
![1,1-Difluoro-6-azaspiro[2.6]nonane](/img/structure/B13531225.png)
![3-{6-[(6-methylpyrimidin-4-yl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B13531230.png)
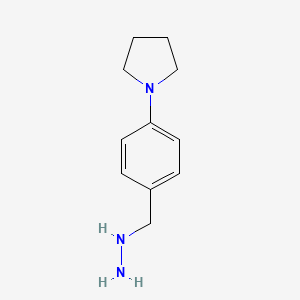
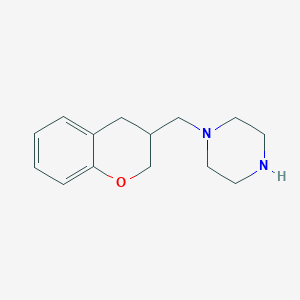
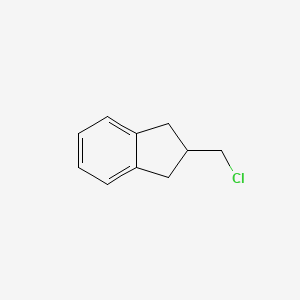
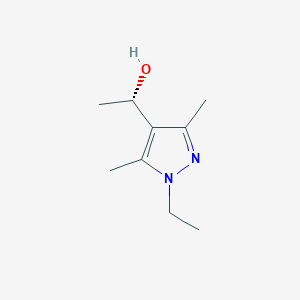
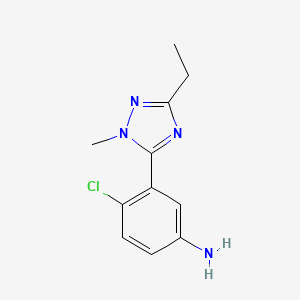
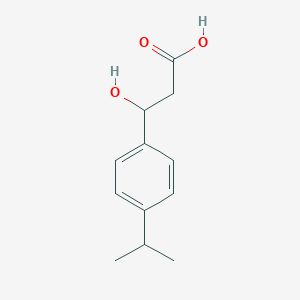
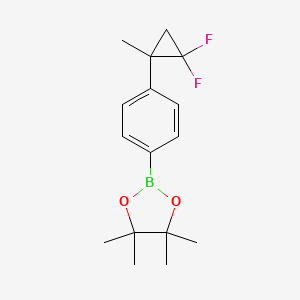
![tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]methyl}carbamate](/img/structure/B13531288.png)
